N-(2,3-dichlorophenyl)-N-methylamine
Description
Historical Context and Nomenclature of N-Substituted Anilines
The study of N-substituted anilines is deeply rooted in the history of organic chemistry. Aniline (B41778) itself, first isolated in 1826, became a cornerstone of the synthetic dye industry in the mid-19th century. researchgate.net This led to extensive exploration of its derivatives, including those with substituents on the nitrogen atom, which were found to modulate the color and properties of the dyes. Anilines are now recognized as crucial intermediates in the synthesis of pharmaceuticals, pesticides, and polymers. researchgate.net
The nomenclature of N-substituted anilines follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org For secondary and tertiary amines where different groups are attached to the nitrogen, the prefix "N-" is used to indicate that a substituent is bonded directly to the nitrogen atom. libretexts.org In the case of N-(2,3-dichlorophenyl)-N-methylamine, the "N-methyl" portion of the name explicitly states that a methyl group is attached to the nitrogen of the 2,3-dichloroaniline (B127971) base structure. The IUPAC name for aniline is benzenamine, making the systematic name for this compound N-methyl-1-(2,3-dichlorophenyl)amine. quora.com
The classification of amines as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of organic substituents bonded to the nitrogen atom. libretexts.org this compound is a secondary amine because the nitrogen atom is bonded to two carbon-containing groups: the 2,3-dichlorophenyl ring and the methyl group. libretexts.org
Significance of Dichlorophenyl Moieties in Contemporary Chemical Sciences
The presence of a dichlorophenyl group in a molecule significantly influences its physical, chemical, and biological properties. Chlorine is a halogen that is frequently incorporated into pharmaceuticals and other bioactive molecules. nih.gov The inclusion of chlorine atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. reachemchemicals.com
In medicinal chemistry, the dichlorophenyl moiety is a common structural feature in a wide range of therapeutic agents. For instance, molecules containing this group have been investigated for their potential as triple reuptake inhibitors for the treatment of depression. The dichlorophenyl group can contribute to the molecule's ability to bind to its target proteins.
Furthermore, dichlorophenyl-containing compounds are valuable intermediates in organic synthesis. researchgate.net The chlorine atoms can serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures. The electron-withdrawing nature of the chlorine atoms also affects the reactivity of the aromatic ring. ontosight.ai
Overview of this compound as a Subject of Academic Inquiry
This compound serves as a model compound for studying the properties and reactivity of N-substituted dichlorinated anilines. While extensive research specifically on this molecule is not widely published, its structural components are of significant interest. Academic inquiry into similar structures often revolves around their synthesis and potential applications in materials science and medicinal chemistry.
Research on related compounds, such as those containing a dichlorophenylpiperazine moiety derived from 2,3-dichloroaniline, highlights the utility of this chemical scaffold in the development of antagonists for dopamine (B1211576) receptors. researchgate.net Studies on the biotransformation of compounds containing a dichlorophenyl group have also been conducted to understand their metabolic pathways and potential toxicity. nih.gov The investigation of this compound and its analogues contributes to a broader understanding of how the interplay between the dichlorinated ring and the N-alkylamino group influences molecular behavior.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLSHKYKAHDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorophenyl N Methylamine
Established Synthetic Routes for N-(2,3-Dichlorophenyl)-N-methylamine
Traditional synthetic approaches to N-aryl-N-methylamines, including this compound, rely on well-understood reaction mechanisms such as reductive amination, condensation reactions, and palladium-catalyzed cross-coupling.
Reductive Amination Strategies for N-Methylamine Derivatives
Reductive amination is a cornerstone method for synthesizing amines. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this strategy would start from 2,3-dichloroaniline (B127971).
The Eschweiler-Clarke reaction is a classic example of reductive amination used for the methylation of primary or secondary amines. wikipedia.orgyoutube.com In this reaction, excess formic acid and formaldehyde (B43269) are used to methylate the amine. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.orgyoutube.com A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgyoutube.com
Modern variations of reductive amination often employ milder and more selective reducing agents in place of formic acid. youtube.com Sodium triacetoxyborohydride (B8407120) (STAB) is a widely used reagent for this purpose due to its mildness and selectivity. chemicalbook.comorganic-chemistry.org It can selectively reduce iminium ions in the presence of more stable carbonyl groups, allowing for a one-pot reaction where the amine, carbonyl compound, and reducing agent are mixed. organic-chemistry.orgreddit.com This method is compatible with a wide range of functional groups. mdma.chscribd.com Other reducing agents like sodium borohydride (B1222165) and sodium cyanoborohydride can also be used, though the latter is highly toxic. mdma.chmdma.ch
| Reductive Amination Method | Reactants | Reducing Agent | Key Features |
| Eschweiler-Clarke Reaction | 2,3-Dichloroaniline, Formaldehyde | Formic Acid | Prevents over-methylation to quaternary salts. wikipedia.orgyoutube.com |
| Modern Reductive Amination | 2,3-Dichloroaniline, Formaldehyde | Sodium Triacetoxyborohydride (STAB) | Mild, selective, one-pot procedure. chemicalbook.comorganic-chemistry.org |
| Alternative Methods | 2,3-Dichloroaniline, Formaldehyde | Sodium Borohydride, Sodium Cyanoborohydride | Effective but may have drawbacks like toxicity (NaBH3CN). mdma.chmdma.ch |
Condensation Reactions Involving Methylamine (B109427) Precursors
Condensation reactions, particularly N-alkylation, provide a direct route to this compound by forming a bond between the nitrogen of 2,3-dichloroaniline and a methyl group from a suitable precursor. echemi.com Common methylating agents include methyl halides like methyl iodide. masterorganicchemistry.comechemi.com However, a significant drawback of direct alkylation with reactive agents like methyl iodide is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylaniline derivative) and even quaternary ammonium salts, which can be difficult to separate from the desired secondary amine. masterorganicchemistry.comgoogle.com
An alternative approach involves the reaction of monochlorobenzene with monomethylamine in the presence of a copper chloride catalyst. google.com This method has been reported to produce N-methyl aniline (B41778) with high yields. google.com Another method involves reacting aniline with methanol (B129727) in the presence of a copper or chromium catalyst at high temperatures and pressures. google.com
| Condensation Method | Reactants | Catalyst/Reagent | Potential Issues |
| Direct N-Alkylation | 2,3-Dichloroaniline, Methyl Iodide | None | Over-alkylation leading to byproducts. masterorganicchemistry.comgoogle.com |
| Copper-Catalyzed Amination | Monochlorobenzene, Monomethylamine | Copper Chloride | Requires specific catalytic conditions. google.com |
| High-Temperature Amination | Aniline, Methanol | Copper or Chromium Catalyst | Requires high temperature and pressure. google.com |
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Approaches for N-Arylamines
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for the synthesis of N-arylamines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of this compound, this would involve coupling 1,2,3-trichlorobenzene (B84244) with methylamine.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. researchgate.netwiley.com The development of various generations of these ligands has significantly expanded the scope and efficiency of the reaction. wikipedia.org Early systems used ligands like P(o-Tol)3, while later generations employed bidentate phosphine ligands such as BINAP and dppf, and sterically hindered biaryl phosphine ligands like CataCXium P and DalPhos ligands. wikipedia.orgwiley.comnih.gov These advanced ligand systems allow the reaction to proceed under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. wiley.comnih.gov The reaction is tolerant of many functional groups and has found wide application in the synthesis of pharmaceuticals and complex molecules. researchgate.netnih.gov
| Ligand Generation | Example Ligands | Aryl Halide Substrate | Key Improvements |
| First Generation | P(o-Tol)3 | Aryl Iodides, Bromides | Initial development of the reaction. wiley.com |
| Second Generation | BINAP, dppf | Aryl Iodides, Triflates | Improved rates and yields, extension to primary amines. wikipedia.org |
| Advanced Monodentate | CataCXium P, DalPhos, Biarylphosphines | Aryl Chlorides | Milder conditions, broader substrate scope. wiley.comnih.gov |
Advanced Synthetic Approaches and Chemo-Selectivity in this compound Analogs
Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and sustainable methods for the synthesis of complex amines and their analogs.
Stereoselective Synthesis of this compound Analogs
While this compound itself is not chiral, the synthesis of chiral analogs is of significant interest, particularly in pharmaceutical chemistry. mdma.ch Enantiomerically pure amines are crucial building blocks for many bioactive molecules. mdma.ch
The stereoselective synthesis of chiral N-arylamines can be achieved through several strategies. One approach is the asymmetric hydrogenation of imines, which has seen significant progress over the last decade. acs.org This method often employs transition metal catalysts, such as iridium complexes, with chiral ligands to achieve high enantioselectivity. acs.org
Another powerful technique is the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinimines can be used to direct the stereoselective addition of organometallic reagents to the C=N bond, leading to the formation of chiral amines with high diastereoselectivity. researchgate.net
Chemo-enzymatic methods are also gaining prominence. These approaches combine the selectivity of biocatalysts with the versatility of chemical catalysis. nih.gov For example, a chiral amine can be produced using a biocatalyst, and then in the same pot, a palladium-catalyzed N-arylation can be performed to yield the final chiral N-arylamine. nih.gov
Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing this compound and its analogs, these principles can be applied in several ways.
One key aspect is the use of greener solvents. Traditional palladium-catalyzed aminations often use solvents like dioxane or THF, which are hazardous. nih.gov Recent research has focused on developing methods that use more environmentally benign solvents like 2-MeTHF, or even water, in micellar catalysis systems. nih.govacs.org Solvent-free conditions are also being explored. tandfonline.com
Catalysis is a fundamental principle of green chemistry, favoring catalytic reagents over stoichiometric ones. yale.edu The development of highly efficient catalysts for amination reactions, such as those used in the Buchwald-Hartwig reaction, allows for lower catalyst loadings, reducing waste and cost. nih.gov
Flow chemistry, or continuous processing, offers several advantages for sustainable synthesis. polimi.itthieme-connect.de It allows for better control over reaction parameters, improved safety, and easier scale-up. polimi.it Flow systems can also be integrated with immobilized catalysts and reagents, facilitating purification and catalyst recycling. thieme-connect.demit.edu This technology has been successfully applied to various reactions, including Buchwald-Hartwig aminations. amazonaws.com
| Green Chemistry Principle | Application in N-Arylamine Synthesis | Examples |
| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Use of 2-MeTHF, water (micellar catalysis), or solvent-free conditions. nih.govacs.orgtandfonline.com |
| Catalysis | Using highly active catalysts to minimize waste. | Low loadings of palladium catalysts in Buchwald-Hartwig amination. nih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Development of catalysts that operate under milder conditions. acs.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Reductive amination and 'hydrogen borrowing' strategies. acs.orgrsc.org |
| Process Intensification | Using technologies like flow chemistry for better control and efficiency. | Continuous flow synthesis of N-arylamines. polimi.itamazonaws.com |
Reactivity and Derivatization Studies of this compound
The chemical behavior of this compound is characterized by reactions at the amine nitrogen, transformations involving the aromatic ring, and modifications of the chloro substituents.
Oxidative Transformations and N-Oxide Formation
The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation, often accomplished using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). While this compound is a secondary amine, its potential conversion to a tertiary amine through N-alkylation would create a substrate for N-oxidation.
For a related tertiary amine, N-(2,3-dichlorophenyl)-N,N-dimethylamine, oxidation would yield N-(2,3-dichlorophenyl)-N,N-dimethylamine N-oxide. This reaction involves the nucleophilic attack of the nitrogen atom on the oxidant. The presence of two electron-withdrawing chlorine atoms on the phenyl ring decreases the electron density on the nitrogen, making it less nucleophilic compared to a non-halogenated analogue. Consequently, more forcing reaction conditions may be required to achieve oxidation. Amine oxides are valuable synthetic intermediates and can be found in various biologically active molecules. wikipedia.orghmdb.ca The general transformation is illustrated below:
General Reaction for N-Oxide Formation:
(2,3-Cl₂C₆H₃)-N(CH₃)₂ + [O] → (2,3-Cl₂C₆H₃)-N⁺(O⁻)(CH₃)₂ Where [O] represents an oxygen source like H₂O₂ or m-CPBA.
The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. chemicalbook.comtaylorandfrancis.com
Reduction Reactions and Product Diversification
Reduction reactions involving this compound can target either the aromatic ring or the carbon-chlorine bonds.
Catalytic Hydrogenation: Under forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium, the aromatic ring can be hydrogenated to yield N-(2,3-dichlorocyclohexyl)-N-methylamine. This transformation, however, requires significant energy input and is less common than dehalogenation. rsc.orgrsc.org
Reductive Dehalogenation: A more synthetically accessible transformation is the removal of the chlorine atoms via catalytic hydrogenation. This process, known as hydrodechlorination, is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source (e.g., H₂ gas, formic acid, or hydrazine). researchgate.net The reaction proceeds stepwise, likely forming N-(2-chlorophenyl)-N-methylamine as an intermediate before complete dehalogenation to N-methylaniline. The conditions for such reactions can be tuned to favor partial or complete dehalogenation. Studies on the related compound 2,3-dichloroaniline have demonstrated its complete and stoichiometric dechlorination to aniline by anaerobic microbial cultures, highlighting the susceptibility of these C-Cl bonds to reduction. nih.gov
Below is a table illustrating typical conditions for reductive dehalogenation on related substrates.
| Substrate | Catalyst/Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2,3-Dichloroaniline | Dehalobacter-rich culture (microbial) | Aqueous medium | Anaerobic, ambient temp. | Aniline | Stoichiometric |
| 1,3-Dichloropropane | [Ni(tetramethylcyclam)]Br₂ Complex | Aqueous medium | Electrochemical reduction | Propane | 98% dechlorination |
| 3-Phenylpropionitrile | 10% Pd/C, H₂SO₄ | Dichloromethane/Water | 80 °C, 6 bar H₂ | 3-Phenylpropylamine | up to 20% |
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
Electrophilic aromatic substitution (EAS) introduces new functional groups onto the dichlorophenyl ring. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the N-methylamino group (-NHCH₃) and the two chlorine atoms (-Cl).
Directing Effects:
The -NHCH₃ group is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring.
The -Cl atoms are deactivating groups due to their strong inductive electron withdrawal but are also ortho, para-directors because of lone pair donation via resonance.
In this molecule, the positions ortho to the amine group are C2 and C6, and the para position is C4. The positions ortho to the chlorine at C2 is C3, and para is C5. The positions ortho to the chlorine at C3 is C4, and para is C6.
The combined influence of these groups directs incoming electrophiles. The powerful activating effect of the amine group is the dominant factor. The C2 and C3 positions are already substituted. Therefore, substitution is directed to the C4 (para to the amine) and C6 (ortho to the amine) positions. The C5 position is meta to the amine group and is therefore disfavored. Between C4 and C6, substitution at C4 is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky chlorine atom at C2.
Typical EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield N-(4-nitro-2,3-dichlorophenyl)-N-methylamine as the major product. However, the strongly acidic conditions can protonate the amine, converting it into a deactivating, meta-directing ammonium group, which complicates the reaction. researchgate.netccsnorway.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid would similarly favor substitution at the C4 position to yield N-(4-bromo-2,3-dichlorophenyl)-N-methylamine. ishihara-lab.netchemrxiv.org
| Position on Ring | Influence of -NHCH₃ Group | Influence of -Cl at C2 | Influence of -Cl at C3 | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | Para (strongly activating) | Meta | Ortho (directing) | Most Favored |
| C5 | Meta (disfavored) | Para (directing) | Meta | Disfavored |
| C6 | Ortho (strongly activating) | Ortho (directing) | Para (directing) | Less Favored (steric hindrance) |
Functionalization at the Amine Nitrogen
The nitrogen atom of the secondary amine in this compound is nucleophilic and possesses an acidic proton, allowing for a variety of functionalization reactions.
N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would produce the corresponding amide, N-acetyl-N-(2,3-dichlorophenyl)-N-methylamine. This reaction is generally rapid and high-yielding. libretexts.orgchemguide.co.uknih.govorientjchem.orgsemanticscholar.org
N-Alkylation: Introduction of a second alkyl group to form a tertiary amine can be achieved using alkylating agents such as alkyl halides (e.g., methyl iodide). nih.govrsc.org The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Using dimethyl carbonate represents a greener alternative to traditional alkylating agents. nih.govgoogle.com The product of methylation would be N-(2,3-dichlorophenyl)-N,N-dimethylamine.
| Reaction Type | Reagent | Base/Catalyst | Typical Product |
|---|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-acetyl-N-(2,3-dichlorophenyl)-N-methylamine |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | None or mild acid | N-acetyl-N-(2,3-dichlorophenyl)-N-methylamine |
| N-Alkylation | Methyl Iodide (CH₃I) | A non-nucleophilic base (e.g., K₂CO₃) | N-(2,3-dichlorophenyl)-N,N-dimethylamine |
| N-Alkylation (Green) | Dimethyl Carbonate ((CH₃O)₂CO) | Cu-Zr bimetallic NPs | N-(2,3-dichlorophenyl)-N,N-dimethylamine |
Spectroscopic Characterization and Analytical Methodologies for N 2,3 Dichlorophenyl N Methylamine
Vibrational Spectroscopy Applications in Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying functional groups and providing a molecular fingerprint.
Infrared (IR) Spectroscopy Analysis
Raman Spectroscopy Techniques
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum of N-(2,3-dichlorophenyl)-N-methylamine would provide further insights into the molecular structure, especially the vibrations of the dichlorinated benzene (B151609) ring. As with IR spectroscopy, specific experimental Raman data for this compound could not be located in publicly accessible databases and literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the N-methyl protons and the protons on the dichlorinated aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 2,3-substitution pattern. Despite the utility of this technique, experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, have not been found in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show resonances for the methyl carbon and the six carbons of the dichlorophenyl group, with the carbon atoms attached to chlorine and nitrogen exhibiting characteristic chemical shifts. A search of scientific databases did not yield an experimental ¹³C NMR spectrum for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish connectivity between atoms. A COSY spectrum would show correlations between coupled protons, aiding in the assignment of the aromatic signals. An HMQC (or its more modern equivalent, the HSQC) spectrum would reveal one-bond correlations between protons and the carbon atoms they are attached to. These advanced analyses are indispensable for the unambiguous structural assignment of complex molecules. However, no published 2D NMR data for this compound could be located.
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful tools in this regard.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound and its impurities. This capability is crucial for confirming the identity of this compound and for characterizing any unknown substances present in a sample. HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to separate complex mixtures before analysis.
The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇Cl₂N |
| Theoretical Monoisotopic Mass | 174.9982 u |
| Measured Mass (Hypothetical) | 174.9985 u |
| Mass Accuracy (Hypothetical) | 1.7 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting smaller ions. In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and can be used to identify it conclusively.
The fragmentation pattern of this compound would be expected to show characteristic losses of the methyl group, chlorine atoms, and cleavage of the phenyl-nitrogen bond. By analyzing these fragmentation pathways, a detailed structural elucidation can be achieved.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 175.0 | 160.0 | CH₃ |
| 175.0 | 140.0 | Cl |
| 175.0 | 105.0 | Cl₂ |
This table contains predicted fragmentation patterns based on the structure of the molecule, as specific experimental MS/MS data is not available in the searched literature.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most commonly employed methods.
High Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.
Table 3: Exemplary HPLC Method Parameters for Aromatic Amine Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table provides typical HPLC conditions suitable for the analysis of aromatic amines, based on general chromatographic principles.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile and stable for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, allowing for highly confident peak identification.
Table 4: Generic GC Conditions for Substituted Aniline (B41778) Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C |
This table outlines general GC parameters that are often used for the analysis of similar compounds like substituted anilines.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is known for its fast and efficient separations and is considered a "green" technology due to the reduced use of organic solvents.
SFC can be applied to the analysis and purification of a wide range of compounds, including aromatic amines. For this compound, SFC could offer advantages in terms of speed and resolution, particularly for chiral separations if applicable. The use of modifiers, such as methanol, can be employed to elute more polar compounds.
Table 5: General SFC Parameters for Aromatic Compound Separation
| Parameter | Condition |
|---|---|
| Column | Chiral or achiral stationary phase |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |
| Temperature | 40 °C |
| Back Pressure | 150 bar |
This table presents typical parameters for SFC, which could be adapted for the analysis of this compound.
Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation and identification of compounds in a mixture. aga-analytical.com.pl It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. aga-analytical.com.pl For a compound like this compound, which is a moderately polar secondary amine, TLC serves as a rapid and cost-effective method for monitoring reaction progress, determining purity, and selecting appropriate solvent systems for column chromatography. aga-analytical.com.pl
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides better separation efficiency, higher sensitivity, and improved resolution through the use of stationary phase plates with smaller particle sizes (5-6 μm) and thinner layers (100-200 μm). fishersci.com This enhancement leads to more compact sample spots and reduced band diffusion, allowing for more accurate quantitative analysis. fishersci.comiipseries.org HPTLC is particularly suitable for the quantification of impurities and for the validation of analytical methods in quality control settings.
The separation of this compound by TLC or HPTLC would depend on the selection of an appropriate mobile phase. Given its structure, a mixture of non-polar and polar solvents would be employed. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A hypothetical analysis using different solvent systems could yield varying Rf values as illustrated in the table below.
Table 1: Illustrative Rf Values for this compound in Various TLC/HPTLC Solvent Systems This table presents hypothetical data for illustrative purposes.
| Solvent System (v/v) | Stationary Phase | Retention Factor (Rf) |
|---|---|---|
| Hexane:Ethyl Acetate (8:2) | Silica Gel 60 F254 | 0.45 |
| Toluene:Diethylamine (9:1) | Silica Gel 60 F254 | 0.60 |
| Dichloromethane:Methanol (9.5:0.5) | Silica Gel 60 F254 | 0.52 |
Advanced Analytical Approaches and Quality Control
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule, its size, and the viscosity of the buffer. Because this compound is a secondary amine, it can be protonated in acidic buffer solutions to form a positively charged cation. This charge allows it to be separated using Capillary Zone Electrophoresis (CZE), the most common mode of CE.
In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced, and a high voltage is applied. The separation selectivity can be manipulated by altering the pH, ionic strength, or composition of the BGE. nih.gov For this compound, varying the buffer pH would directly impact its degree of ionization and thus its migration time, a critical parameter for identification and quantification.
Table 2: Illustrative Capillary Electrophoresis Parameters for this compound Analysis This table presents hypothetical data for illustrative purposes.
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Capillary | Fused Silica (50 µm i.d., 60 cm length) | Provides a surface for the electroosmotic flow. |
| Background Electrolyte | 50 mM Phosphate Buffer | Controls pH and conductivity. |
| pH of BGE | 3.0 | The compound is fully protonated (cationic). Migration is fast. |
| pH of BGE | 7.0 | Partial protonation. Migration is slower. |
| Applied Voltage | 25 kV | Drives the separation of ions. |
Application of Reference Standards in Pharmaceutical Quality Assurance Research
In pharmaceutical quality assurance, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or for calibrating analytical instruments. usp.org USP Reference Standards are recognized globally and support every stage of drug development and manufacturing. usp.org
This compound, while not an active pharmaceutical ingredient itself, could serve as a crucial reference standard in several contexts:
Impurity Standard: It may be an impurity or a degradation product in the synthesis of other pharmaceutical compounds. A certified reference standard would be essential for validating analytical methods designed to detect and quantify this specific impurity.
Metabolite Standard: If it is identified as a metabolite of a drug, its reference standard would be required for pharmacokinetic and toxicological studies.
Starting Material Standard: It could be a key starting material in a manufacturing process, requiring a reference standard to ensure the quality of the raw material before synthesis begins.
To be established as a reference standard, the material must undergo rigorous characterization to confirm its structure and purity.
Table 3: Typical Certificate of Analysis Parameters for a Chemical Reference Standard
| Test | Specification | Purpose |
|---|---|---|
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Confirms the chemical structure is correct. |
| Purity (HPLC/UPLC) | ≥ 99.5% | Quantifies the amount of the primary compound. |
| Impurity Profile | Individual impurities ≤ 0.1% | Identifies and quantifies any other substances present. |
| Water Content (Karl Fischer) | ≤ 0.5% | Measures the amount of water in the material. |
| Residual Solvents (GC-HS) | Meets pharmacopeial limits | Quantifies any remaining solvents from synthesis. |
Nontargeted Metabolomics Approaches for Related Compounds
Nontargeted metabolomics is an analytical approach used to comprehensively measure all detectable small molecules (metabolites) in a biological sample. nih.gov This technique is instrumental in identifying biomarkers and understanding the metabolic pathways affected by a disease, drug, or environmental exposure. nih.gov The primary analytical platforms for these studies are high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov
If this compound or structurally similar compounds were part of a biological system under investigation (e.g., as a drug metabolite or an environmental contaminant), nontargeted metabolomics could be employed. The analysis would generate a large dataset of mass-to-charge ratios (m/z) and retention times. By comparing data from control and treated groups, it would be possible to identify features corresponding to the compound of interest and other related metabolites whose levels have changed, providing insights into its biological impact. nih.gov
Table 4: Illustrative Data from a Nontargeted Metabolomics Study Showing Related Compounds This table presents hypothetical data for illustrative purposes.
| Compound ID | Retention Time (min) | m/z (Positive Mode) | Fold Change (Treated vs. Control) | Putative Identification |
|---|---|---|---|---|
| Met_001 | 4.82 | 190.0185 [M+H]⁺ | 15.2 | This compound |
| Met_002 | 4.51 | 176.0028 [M+H]⁺ | 8.7 | 2,3-dichloro-N-methylaniline |
| Met_003 | 5.15 | 206.0134 [M+H]⁺ | 4.1 | Hydroxylated this compound |
Statistical Analysis of Analytical Data (e.g., Principal Component Analysis, Orthogonal Partial Least-Squares Discriminant Analysis)
The large and complex datasets generated by modern analytical techniques, particularly nontargeted metabolomics, require advanced statistical methods for interpretation. Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) are two such multivariate statistical techniques.
Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of a dataset while retaining most of the variation. researchgate.net It transforms the data into a new set of variables (principal components) to visualize trends, patterns, and outliers in the data without prior knowledge of the sample classes. nih.gov
Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) is a supervised method used to model the relationship between a descriptor matrix (e.g., metabolite concentrations) and a response variable (e.g., control vs. treated group). nih.gov It is particularly effective at separating variation in the data that is correlated to the class distinction from uncorrelated variation, thereby improving the interpretation of which variables are most important for group separation. researchgate.netresearchgate.net
In the context of analyzing this compound and its related compounds, these statistical tools could be used to differentiate between biological samples exposed to the compound and control samples, and to identify the specific metabolites that contribute most significantly to this differentiation.
Table 5: Illustrative Input Data Matrix for Statistical Analysis This table presents hypothetical data for illustrative purposes, showing normalized peak areas of identified compounds.
| Sample ID | Group | This compound | 2,3-dichloro-N-methylaniline | Hydroxylated Metabolite |
|---|---|---|---|---|
| CTRL_01 | Control | 0 | 0 | 0 |
| CTRL_02 | Control | 0 | 0 | 0 |
| TRTD_01 | Treated | 15.2 | 8.7 | 4.1 |
Computational and Theoretical Investigations of N 2,3 Dichlorophenyl N Methylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Molecular Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,3-dichlorophenyl)-N-methylamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (bond lengths, bond angles, and dihedral angles). Following geometric optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (hyperconjugative interactions) between filled donor orbitals and empty acceptor orbitals. This analysis helps to understand the stabilization energy associated with these interactions, providing insight into intramolecular charge transfer, bond strengths, and the delocalization of electron density. For the target molecule, NBO analysis would quantify the interactions between the lone pair electrons on the nitrogen atom, the pi-orbitals of the dichlorophenyl ring, and various bonding and anti-bonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP map represent different values of the electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic reactions, highlighting the electron-rich nitrogen atom and potentially electron-deficient regions on the aromatic ring influenced by the chlorine atoms.
Thermodynamic Property Calculations at Varying Temperatures
Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and heat capacity, at different temperatures. These calculations are typically based on the vibrational frequencies obtained from DFT. This information is valuable for understanding the molecule's stability and behavior under varying thermal conditions. For this compound, these calculations would provide a theoretical basis for its thermodynamic behavior.
Prediction of Electronic Properties: Ionization Energy, Electron Affinity, Chemical Potential, Global Hardness, and Electrophilicity
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential interactions within a biological system. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful avenue for predicting these characteristics. For this compound, these properties are largely dictated by the interplay between the electron-withdrawing chloro-substituents and the electronic nature of the N-methylamino group attached to the aromatic ring.
Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization energy suggests the molecule is more easily oxidized.
Electron Affinity (A): This is the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.
Chemical Potential (μ): This property measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive. It is calculated as: η = (ELUMO - EHOMO) / 2.
Electrophilicity (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is a function of the chemical potential and global hardness: ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electron acceptor.
The table below summarizes these key electronic properties and their theoretical basis.
| Property | Symbol | Formula | Significance |
| Ionization Energy | I | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity | A | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Chemical Potential | µ | µ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape; related to electronegativity. |
| Global Hardness | η | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud; indicates chemical stability and reactivity. |
| Electrophilicity | ω | ω = µ² / (2η) | Capacity to accept electrons; measures electrophilic character. |
For this compound, the two chlorine atoms on the phenyl ring act as strong electron-withdrawing groups, which would be expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted N-methylaniline. This would generally lead to a higher ionization energy and electron affinity. The N-methylamino group, conversely, can donate electron density to the ring, which would raise the HOMO energy. The final electronic properties are a result of the balance between these opposing electronic effects, influenced by the specific substitution pattern on the aromatic ring.
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction
In silico methods are crucial in modern medicinal chemistry and toxicology for predicting the biological activity of molecules based on their structure, thereby reducing the need for extensive experimental testing. europa.eu For compounds like this compound, these approaches can help elucidate potential biological targets, predict efficacy, or estimate toxicity. nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are central to these computational efforts. nih.gov
SAR explores the relationship between a molecule's two- or three-dimensional structure and its biological activity. QSAR modeling takes this a step further by creating mathematical models that correlate chemical structure with a specific activity, such as enzyme inhibition or cytotoxicity. nih.govunc.edu These models are built using a set of known compounds (a training set) and then used to predict the activity of new or untested molecules.
For the class of aniline (B41778) and N-aryl amine derivatives, to which this compound belongs, QSAR and other in silico techniques have been widely applied. stmjournals.commdpi.com Studies often use a variety of molecular descriptors to build predictive models:
Electronic Descriptors: Parameters such as dipole moment, partial atomic charges, and HOMO/LUMO energies (as discussed in the previous section) are used to quantify the electronic aspects of the molecule that can govern interactions with biological targets. nih.gov
Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). For this compound, the positioning of the two chlorine atoms creates a specific steric profile that can influence how it fits into a protein's binding pocket.
Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the octanol-water partition coefficient), is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Molecular docking is another powerful in silico tool used in SAR. jusst.org This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. researchgate.nete-journals.in For this compound, docking studies could be used to investigate its potential binding mode within the active site of various enzymes, helping to rationalize observed activities or to screen for new potential targets. The interactions identified, such as hydrogen bonds or hydrophobic interactions, provide critical insights for designing more potent or selective derivatives. nih.gov Given that dichlorophenyl groups are present in compounds studied for various biological activities, including cytotoxicity against cancer cell lines, it is plausible that SAR and docking studies of this compound could be valuable in fields like oncology or environmental toxicology. nih.govresearchgate.net
Future Research Directions and Emerging Trends for N 2,3 Dichlorophenyl N Methylamine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Table 1: Comparison of Machine Learning Models for QSAR Studies
| Machine Learning Model | Description | Potential Application for Dichlorophenylamine Scaffolds |
| Decision Trees | A model that uses a tree-like structure of decisions and their possible consequences. It is easy to interpret and visualize. | Predicting the primary biological activity class of new N-(2,3-dichlorophenyl)-N-methylamine derivatives based on structural features. |
| Support Vector Machines (SVM) | A supervised learning model that uses classification algorithms for two-group classification problems. | Classifying derivatives as active or inactive against a specific biological target. |
| Artificial Neural Networks (ANN) | A model inspired by the structure and function of the human brain, capable of learning complex patterns from data. | Developing sophisticated models that can predict a range of properties, including binding affinity, toxicity, and metabolic stability. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The synthesis of this compound and its derivatives involves chemical reactions that can benefit from precise monitoring to optimize conditions and yields. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ analysis of reaction kinetics and mechanisms. mpg.de Flow NMR spectroscopy, for example, allows for the continuous monitoring of a reaction as it occurs, providing detailed information about the formation of products and the consumption of reactants without the need for sample extraction. rsc.org This is particularly advantageous for reactions that are sensitive to air or moisture, or that involve transient intermediates.
Benchtop NMR spectrometers are also becoming increasingly accessible, offering a convenient way to monitor reactions in real-time. rsc.orgmagritek.com These instruments can track the progress of reactions such as the N-alkylation of anilines, providing quantitative data that can be used to build accurate kinetic models. tsijournals.com Such detailed understanding of reaction dynamics is crucial for scaling up production and ensuring process safety and efficiency.
Table 2: Comparison of Spectroscopic Techniques for Real-time Reaction Monitoring
| Spectroscopic Technique | Principle | Advantages for Monitoring N-alkylation of Anilines | Disadvantages |
| Flow NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy performed on a continuously flowing sample. | Provides detailed structural information in real-time; non-invasive; allows for the identification of intermediates. rsc.org | Requires specialized equipment; can be complex to set up. |
| Benchtop NMR Spectroscopy | Compact NMR spectrometer for use in a standard laboratory setting. | Convenient and easy to use; provides quantitative data for kinetic analysis. rsc.orgmagritek.com | Lower resolution and sensitivity compared to high-field NMR. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. | High sensitivity and resolution for volatile products. researchgate.net | Requires sampling from the reaction mixture; not suitable for non-volatile compounds. |
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of N-methylamines, including this compound, often relies on catalytic processes. A significant trend in modern chemistry is the development of sustainable catalytic systems that are more environmentally friendly and efficient. For the N-alkylation and N-methylation of anilines, researchers are exploring the use of earth-abundant metals and novel catalyst designs to replace traditional, more hazardous reagents. researchgate.net
Recent studies have demonstrated the efficacy of various metal-based catalysts for the N-methylation of anilines using methanol (B129727) as a green methylating agent. acs.orgnih.gov Iridium, Ruthenium, and Manganese pincer complexes have shown high catalytic activity and selectivity under milder reaction conditions. acs.orgresearchgate.netnih.govnih.govrsc.org These catalysts often operate through a "borrowing hydrogen" mechanism, which is an atom-economical process. nih.govrsc.org Furthermore, the development of solid-supported catalysts allows for easier separation and recycling, contributing to a more sustainable chemical process. acs.orgresearchgate.net
Table 3: Comparison of Catalytic Systems for N-Methylation of Anilines
| Catalyst System | Metal | Typical Reaction Conditions | Reported Yields | Key Advantages |
| NHC-Iridium Complexes | Iridium | Methanol, Base, 120-150°C | Up to 99% | High efficiency and selectivity; can be recycled. acs.orgresearchgate.netnih.gov |
| (DPEPhos)RuCl₂PPh₃ | Ruthenium | Methanol, Cs₂CO₃, 12 h | 95-97% for para-substituted anilines | Operates under weak base conditions. acs.orgnih.gov |
| Manganese Pincer Complexes | Manganese | Benzyl alcohol, Base, 110°C | 80-90% for substituted anilines | Utilizes an earth-abundant and less toxic metal. nih.gov |
| Visible-light/NH₄Br | Metal-free | 4-hydroxybutan-2-one, Hexane, rt, 12h | Up to 98% | Eco-friendly, avoids metals, bases, and ligands. nih.gov |
Exploration of New Biological Target Interactions for Dichlorophenylamine Scaffolds
The dichlorophenylamine scaffold present in this compound is a structural motif found in a number of biologically active molecules. Exploring the potential interactions of this scaffold with new biological targets is a promising avenue for future research. Structure-activity relationship (SAR) studies are crucial in this endeavor, as they help to understand how modifications to the chemical structure affect biological activity. researchgate.netnih.govresearchgate.netnih.govmdpi.com
By systematically synthesizing and testing derivatives of this compound, researchers can build a comprehensive understanding of the pharmacophore – the essential structural features responsible for a compound's biological activity. This knowledge can then be used to design new molecules with improved potency and selectivity for specific targets. For example, SAR studies on diclofenac (B195802) analogues, which also contain a dichlorophenylamino moiety, have revealed the importance of the twist angle between the phenyl rings for anti-inflammatory activity. nih.gov Similar investigations into this compound derivatives could uncover novel biological activities.
Table 4: Conceptual Framework for Exploring New Biological Targets of Dichlorophenylamine Scaffolds
| Structural Modification | Potential Impact on Properties | Potential Target Classes to Explore | Rationale |
| Substitution on the phenyl rings | Altering lipophilicity, electronic properties, and steric hindrance. | Kinases, GPCRs, Ion Channels | Modifications can modulate binding affinity and selectivity for specific protein pockets. |
| Modification of the methylamino group | Changing basicity, hydrogen bonding capacity, and overall size. | Receptors and enzymes where interaction with the amine is critical. | The nature of the amine can be crucial for salt bridge formation and other key interactions. |
| Introduction of chiral centers | Creating stereoisomers with potentially different biological activities. | All target classes | Biological systems are chiral, and different enantiomers can have vastly different pharmacological profiles. |
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the biological potential of a large number of this compound derivatives, the development of high-throughput screening (HTS) methodologies is essential. chemistryeverywhere.combiobide.comox.ac.ukthe-scientist.comdispendix.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. researchgate.net This is achieved through a combination of miniaturization, robotics, and automated data analysis. the-scientist.combmglabtech.com
The choice of HTS platform depends on the specific research question. Biochemical assays are suitable for testing the direct interaction of compounds with a purified target protein, while cell-based assays can provide information on a compound's effect in a more biologically relevant context. researchgate.net The throughput of these systems can range from thousands to over a hundred thousand compounds per day. the-scientist.com The data generated from HTS campaigns can then be used to identify "hits" – compounds that show promising activity and warrant further investigation.
Table 5: Comparison of High-Throughput Screening Platforms
| Screening Platform | Throughput (compounds/day) | Assay Types | Key Features |
| Low-Throughput Screening (LTS) | < 1,000 | Biochemical, Cell-based | Manual or semi-automated; often used for secondary screening and validation. chemistryeverywhere.com |
| Medium-Throughput Screening (MTS) | 1,000 - 100,000 | Biochemical, Cell-based | Automated platforms; suitable for focused library screening. chemistryeverywhere.com |
| High-Throughput Screening (HTS) | > 100,000 | Biochemical, Cell-based | Fully automated robotic systems for large-scale screening campaigns. the-scientist.comresearchgate.net |
| High-Content Screening (HCS) | Varies | Cell-based | Provides multi-parameter analysis of cellular responses, offering more detailed information than traditional HTS. biobide.com |
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-N-methylamine, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling 2,3-dichloroaniline with methylating agents (e.g., methyl iodide) under basic conditions. Key steps include:
- Sulfonation or direct alkylation : Sulfonation of 2,3-dichloroaniline using chlorosulfonic acid, followed by methylation ().
- Base selection : Triethylamine or NaHCO₃ is critical for deprotonation and minimizing side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency ().
Yield improvements (up to 75–85%) are achieved by controlling temperature (60–80°C) and reagent stoichiometry (1:1.2 amine:methylating agent) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl group integration (~δ 2.8–3.2 ppm for N–CH₃) and aromatic protons (δ 6.8–7.5 ppm) ().
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 205.02 for C₇H₇Cl₂N).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) ().
Advanced Research Questions
Q. How does this compound interact with dopamine receptors, and what experimental designs are used to study its binding affinity?
Methodological Answer: This compound’s piperazine derivatives (e.g., N-(2,3-dichlorophenyl)piperazine-d8) are used in radioligand binding assays for dopamine D3 receptors:
- Competitive binding assays : Tritiated ligands (e.g., [³H]7-OH-DPAT) compete with the compound on transfected HEK-293 cells.
- IC₅₀ determination : Dose-response curves quantify inhibition constants (Ki = 2–10 nM for D3 selectivity) ().
- Deuterated analogs : Deuterium incorporation (e.g., piperazine-d8) enhances metabolic stability for in vivo PET imaging studies .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound derivatives?
Methodological Answer: Discrepancies arise from:
- Reagent purity : Impure 2,3-dichloroaniline (≥99% required) reduces yields.
- Reaction monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) or in situ IR to track intermediate formation.
- Byproduct analysis : GC-MS identifies chlorinated byproducts (e.g., dichloro-N-methylaniline isomers), mitigated by slow reagent addition ().
Q. How can computational methods predict the metabolic pathways of this compound in preclinical studies?
Methodological Answer:
- In silico tools : Software like Schrödinger’s ADMET Predictor or MetaSite models Phase I/II metabolism.
- CYP450 interactions : Docking simulations (AutoDock Vina) predict oxidation sites (e.g., methyl group demethylation).
- Validation : Microsomal assays (human liver microsomes + NADPH) confirm predicted metabolites via LC-MS/MS ().
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
Q. How do researchers optimize reaction scalability for multi-gram synthesis of this compound derivatives?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors reduce exothermic risks during methylation.
- Catalyst recycling : Immobilized bases (e.g., polymer-supported Et₃N) lower costs in large-scale runs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
